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molecular formula C6H4Br2O3S B1586619 Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate CAS No. 96232-71-2

Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate

Cat. No. B1586619
M. Wt: 315.97 g/mol
InChI Key: BRIPHJFDXWRHAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08486971B2

Procedure details

9.97 ml of a solution of iodomethane and then 29.44 g of K2CO3 are added, dropwise, to a solution of 34.35 g of methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate in 150 ml of DMF and the mixture is left to stir for 18 hours at AT. After cooling, the reaction mixture is diluted in 100 ml of ethyl ether and filtered, and the filtrate is concentrated under vacuum. The reaction crude is purified by silica gel chromatography, elution being carried out with heptane and then with a heptane/EtOAc mixture (85/15; v/v). 28.70 g of the expected compound are obtained.
[Compound]
Name
solution
Quantity
9.97 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
29.44 g
Type
reactant
Reaction Step One
Quantity
34.35 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
IC.[C:3]([O-])([O-])=O.[K+].[K+].[Br:9][C:10]1[C:11]([OH:20])=[C:12]([C:16]([O:18][CH3:19])=[O:17])[S:13][C:14]=1[Br:15]>CN(C=O)C.C(OCC)C>[Br:9][C:10]1[C:11]([O:20][CH3:3])=[C:12]([C:16]([O:18][CH3:19])=[O:17])[S:13][C:14]=1[Br:15] |f:1.2.3|

Inputs

Step One
Name
solution
Quantity
9.97 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC
Name
Quantity
29.44 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Two
Name
Quantity
34.35 g
Type
reactant
Smiles
BrC=1C(=C(SC1Br)C(=O)OC)O
Name
Quantity
150 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
to stir for 18 hours at AT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The reaction crude
CUSTOM
Type
CUSTOM
Details
is purified by silica gel chromatography, elution

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
BrC=1C(=C(SC1Br)C(=O)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 28.7 g
YIELD: CALCULATEDPERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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